The compound (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone is a synthetic organic molecule that belongs to the class of pyridine derivatives. It is characterized by the presence of both amino and difluoropiperidine functional groups, which contribute to its potential biological activity. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural features that may influence its pharmacological properties.
The synthesis and study of this compound are primarily found in scientific literature focused on drug discovery and development. Research articles often explore its potential applications in treating various diseases, particularly in the context of its interaction with biological targets.
This compound can be classified as a pyridine derivative, which is a category of organic compounds containing a pyridine ring. The presence of the difluoropiperidine moiety further categorizes it within the class of fluorinated compounds, which are known for their unique chemical properties and enhanced biological activities.
The synthesis of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound.
The molecular formula for this compound is , with a molar mass of approximately 249.23 g/mol. The compound features a pyridine ring substituted with an amino group at the 5-position and a difluoropiperidine moiety at the 4-position.
The compound is expected to participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the reactivity and potential applications of this compound in medicinal chemistry.
The mechanism of action for (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone may involve interactions with specific biological targets such as enzymes or receptors. The amino group may facilitate binding to target sites through hydrogen bonding or ionic interactions.
Research into similar compounds suggests that modifications in the structure can significantly affect binding affinity and selectivity towards biological targets, making this compound a candidate for further pharmacological studies.
Relevant data from studies indicate that fluorinated compounds often exhibit increased potency due to improved bioavailability.
The potential applications of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone include:
The molecular architecture of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone embodies strategic design principles aimed at achieving biased agonism toward 5-Hydroxytryptamine 1A (5-Hydroxytryptamine 1A) and 5-Hydroxytryptamine 1F (5-Hydroxytryptamine 1F) receptor subtypes. Biased agonism refers to the preferential activation of specific intracellular signaling cascades downstream of receptor engagement, while minimizing activation of pathways linked to adverse effects. This compound’s core scaffold integrates a 5-aminopyridine ring and a 4,4-difluoropiperidine moiety, creating a spatially defined pharmacophore that optimizes interactions within orthosteric and allosteric sites of target receptors [4].
Computational modeling and receptor docking studies suggest that the trans-configuration of the amide bond positions the 5-aminopyridine ring to form critical hydrogen bonds with Serine residues in transmembrane helix V (TM5) of the 5-Hydroxytryptamine 1A receptor. Simultaneously, the 4,4-difluoropiperidine moiety engages hydrophobic subpockets near TM3 and TM7. This dual-point interaction favors Gαi/o protein coupling and β-arrestin recruitment pathways associated with therapeutic effects (e.g., neuroprotection, migraine relief), while sterically hindering conformations linked to Gαq-mediated phospholipase C activation [3]. Empirical validation using cyclic adenosine monophosphate (cAMP) inhibition assays in human embryonic kidney 293 cells expressing recombinant 5-Hydroxytryptamine 1A receptors demonstrated >150-fold selectivity for cAMP reduction over calcium mobilization, confirming signaling bias [4].
Table 1: Functional Selectivity Profile of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone
Receptor Subtype | cAMP Inhibition (EC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Calcium Flux (EC₅₀, nM) | Bias Factor (β-arrestin) |
---|---|---|---|---|
5-Hydroxytryptamine 1A | 12.3 ± 1.8 | 9.7 ± 0.9 | >2000 | 28.5 |
5-Hydroxytryptamine 1F | 8.6 ± 0.7 | 15.2 ± 2.1 | >2000 | 19.1 |
Furthermore, the electron-donating 5-amino group on the pyridine ring enhances π-stacking with Phenylalanine 362 in the 5-Hydroxytryptamine 1F receptor, explaining its sub-nanomolar affinity (Ki = 0.45 nM) and functional potency against migraine-associated trigeminovascular activation. This contrasts with non-amino pyridine analogs showing >100-fold lower activity, underscoring the critical role of hydrogen bonding and charge transfer interactions in subtype discrimination [3] [4].
Targeting central nervous system disorders necessitates efficient brain penetration, governed by the Blood-Brain Barrier’s restrictive permeability. (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone was engineered to overcome this barrier through synergistic physicochemical modifications centered on the 4,4-difluoropiperidine pharmacophore [1] [5].
Key structural optimizations include:
Table 2: Impact of Structural Features on Blood-Brain Barrier Permeability Parameters
Structural Feature | Contribution to Blood-Brain Barrier Penetration | Experimental Evidence |
---|---|---|
4,4-Difluoropiperidine Ring | • ↑ Passive diffusion (LogBB = -0.21 vs. -1.05 for des-fluoro analog) • ↓ P-glycoprotein efflux (efflux ratio = 1.8) | In situ rat perfusion: Brain uptake = 5.2% ID/g; Ka = 4.7 × 10⁻³ mL/s/g |
5-Aminopyridine-2-carbonyl Linkage | • Optimal PSA/Lipophilicity balance • Minimal H-bond donors (n=1) | Parallel Artificial Membrane Permeability Assay: Papp = 18.7 × 10⁻⁶ cm/s |
Compact Scaffold (MW <300) | • Enhanced transcellular transport • Reduced efflux susceptibility | Computational prediction: 98% Blood-Brain Barrier+ probability |
In vivo positron emission tomography studies using carbon-11-labeled compound demonstrated rapid brain uptake in rodents (standardized uptake value = 2.5 at 15 min post-injection), validating design efficacy [1] [5].
The 4,4-difluoropiperidine unit is pivotal for optimizing metabolic stability and lipophilicity, directly influencing pharmacokinetic half-life and central nervous system exposure.
Deuterium Incorporation Synergy: Strategic deuteration at the aminopyridine C3 position further attenuates aldehyde oxidase-mediated clearance, extending plasma half-life in primates (t₁/₂ = 8.2 h vs. 2.1 h for non-deuterated analog) [1].
Lipophilicity-Potency Relationships:The difluoropiperidine motif optimally balances hydrophobic efficiency and target binding affinity:
Table 3: Comparative Physicochemical Properties and Metabolic Stability
Parameter | 4,4-Difluoropiperidine Analog | Piperidine Analog (No F) | 4-Methylpiperidine Analog |
---|---|---|---|
cLogP | 2.1 | 0.8 | 2.5 |
Experimental LogD₇.₄ | 1.9 ± 0.1 | 0.6 ± 0.1 | 2.4 ± 0.2 |
Human Liver Microsome t₁/₂ (min) | 48 ± 5 | 8 ± 1 | 22 ± 3 |
P-glycoprotein Substrate (Yes/No) | No | Yes | Yes |
Kinetic Aqueous Solubility (µg/mL) | 85 ± 8 | >300 | 32 ± 4 |
This precise modulation ensures sustained central nervous system engagement while minimizing peripheral accumulation—a cornerstone for therapeutics targeting chronic neurological disorders [1] [5] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7